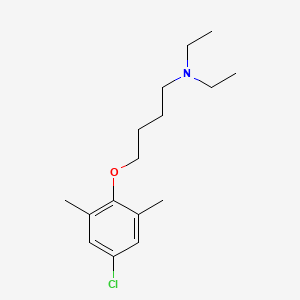
1-(4-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazoles and has a unique chemical structure that makes it an interesting target for research.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins in the body. This, in turn, may lead to the suppression of various biological processes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole exhibits various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, which play a critical role in the development of inflammatory diseases. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its high potency and selectivity. This compound has been found to exhibit a high degree of activity against certain biological targets, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration should be taken when handling this compound to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole. One of the areas of interest is the development of new drugs based on this compound. Researchers are exploring various modifications to the chemical structure of this compound to improve its potency and selectivity. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound interacts with biological targets in the body. Additionally, researchers are exploring the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and pain.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole can be achieved through several methods. One of the commonly used methods is the reaction between 4-chloroacetophenone, 2-fluoroacetophenone, and 4-fluoroacetophenone with hydrazine hydrate in the presence of a catalyst. This method yields a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticancer properties. This compound has been used as a lead compound in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2/c22-15-7-11-17(12-8-15)26-21(18-3-1-2-4-19(18)24)13-20(25-26)14-5-9-16(23)10-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIXCMMFNTWELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(3-methoxybenzyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4881462.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4881469.png)
![5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4881472.png)
![2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4881478.png)
![1-[(2,6-dichlorophenyl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4881493.png)
![4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B4881494.png)

![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4881515.png)

![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
![1-(3-chlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4881547.png)